molecular formula C14H9NO2S B2926449 (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one CAS No. 88991-46-2

(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one

Cat. No.: B2926449
CAS No.: 88991-46-2
M. Wt: 255.29
InChI Key: VJRCBZGNLMQBNZ-WQLSENKSSA-N
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Description

(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring fused with a phenyl group and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one typically involves the condensation of a thiophene aldehyde with a phenyl-substituted oxazole derivative. Common reagents used in this synthesis include:

  • Thiophene-3-carbaldehyde
  • 2-phenyl-4-oxazolone
  • Catalysts such as piperidine or pyridine
  • Solvents like ethanol or acetonitrile

The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar condensation reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives or substituted thiophenes.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Antimicrobial Agents: Investigated for potential antimicrobial properties.

    Enzyme Inhibition: Studied as inhibitors of specific enzymes.

Medicine

    Drug Development: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one depends on its specific application. For instance, as an antimicrobial agent, it may disrupt bacterial cell walls or inhibit essential enzymes. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one
  • 2-phenyl-4-(furan-3-ylmethylene)oxazol-5(4H)-one
  • 2-phenyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one

Uniqueness

(Z)-2-phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This uniqueness can make it particularly valuable in applications requiring specific electronic characteristics or reactivity patterns.

Properties

IUPAC Name

(4Z)-2-phenyl-4-(thiophen-3-ylmethylidene)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c16-14-12(8-10-6-7-18-9-10)15-13(17-14)11-4-2-1-3-5-11/h1-9H/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRCBZGNLMQBNZ-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CSC=C3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CSC=C3)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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